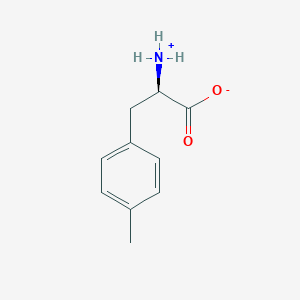

4-Methyl-D-phenylalanine

Übersicht

Beschreibung

4-Methyl-D-phenylalanine is a derivative of the essential amino acid phenylalanine It is characterized by the presence of a methyl group attached to the fourth carbon of the phenyl ring

Wirkmechanismus

Target of Action

4-Methyl-D-phenylalanine is a derivative of D-Phenylalanine . Phenylalanine is an essential aromatic amino acid that is a precursor of melanin, dopamine, noradrenalin (norepinephrine), and thyroxine . The primary targets of this compound are likely to be similar to those of D-Phenylalanine, which include various enzymes and receptors involved in the synthesis and signaling of these molecules .

Mode of Action

It’s known that d-phenylalanine, the parent compound, plays a role in the synthesis of neurotransmitters norepinephrine and dopamine . It’s plausible that this compound might interact with its targets in a similar way, potentially influencing the synthesis or signaling of these neurotransmitters.

Biochemical Pathways

Phenylalanine is metabolized to produce maleylacetoacetate in a four-step biochemical reaction . The absence of the enzyme homogentisate oxidase causes the buildup of homogentisate, leading to the production of black urine . As a derivative of D-Phenylalanine, this compound may be involved in similar biochemical pathways.

Pharmacokinetics

Studies on similar compounds suggest that the absorption, distribution, metabolism, and excretion (adme) properties of this compound could be similar to those of d-phenylalanine . These properties would impact the bioavailability of the compound, influencing its effectiveness.

Result of Action

Given its similarity to d-phenylalanine, it’s plausible that it could have effects on neurotransmitter synthesis and signaling, potentially influencing mood and cognitive function .

Biochemische Analyse

Biochemical Properties

4-Methyl-D-phenylalanine, like its parent compound phenylalanine, is expected to interact with various enzymes, proteins, and other biomolecules. Phenylalanine is a precursor for tyrosine, which is involved in the synthesis of neurotransmitters dopamine, norepinephrine, and epinephrine . Therefore, it is plausible that this compound may also interact with similar biochemical pathways.

Cellular Effects

Phenylalanine, from which this compound is derived, has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression, similar to its parent compound phenylalanine .

Dosage Effects in Animal Models

There is currently limited information available on the effects of different dosages of this compound in animal models. Studies on phenylalanine have shown that high levels of this amino acid can impair mitochondrial bioenergetics, provoke changes in oxidative and inflammatory status, and induce apoptosis .

Metabolic Pathways

This compound is likely involved in similar metabolic pathways as phenylalanine. Phenylalanine is a precursor for tyrosine, which is involved in the synthesis of neurotransmitters dopamine, norepinephrine, and epinephrine . It is plausible that this compound may also interact with similar metabolic pathways.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-D-phenylalanine typically involves the asymmetric hydrogenation of substituted phenylalanine derivatives. One common method includes the use of chiral catalysts to achieve high enantioselectivity. For example, the asymmetric hydrogenation of 4-methyl-phenylpyruvic acid using a rhodium-based catalyst can yield this compound with high optical purity .

Industrial Production Methods: Industrial production of this compound often employs large-scale asymmetric hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced chromatographic techniques for separation and purification .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Methyl-D-phenylalanine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenation reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products Formed:

Oxidation: 4-Methylbenzaldehyde or 4-Methylbenzoic acid.

Reduction: 4-Methylbenzyl alcohol.

Substitution: Various halogenated derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

4-Methyl-D-phenylalanine serves as a crucial building block in peptide synthesis. Its hydrophobic nature allows it to stabilize peptide structures, making it an essential component in the development of therapeutic proteins and biologics. The compound is particularly useful in solid-phase peptide synthesis (SPPS), where its protective groups enable selective deprotection and assembly of complex peptide sequences.

| Application | Description |

|---|---|

| Peptide Synthesis | Used as a building block for therapeutic proteins. |

| Solid-Phase Peptide Synthesis | Facilitates the assembly of complex peptides through selective deprotection. |

Drug Development

In drug development, this compound is leveraged to design peptide-based drugs that mimic natural amino acids. This capability enhances the specificity and efficacy of pharmaceutical formulations targeting specific receptors or enzymes. Researchers utilize this compound to create novel therapeutics aimed at various diseases.

| Application | Description |

|---|---|

| Drug Design | Mimics natural amino acids for targeted therapeutic effects. |

| Specificity Enhancement | Improves drug efficacy by targeting specific biological pathways. |

Biotechnology

The compound plays a significant role in biotechnology, particularly in the production of modified amino acids and proteins with altered properties. These modifications are beneficial for various applications, including enzyme engineering and the development of biosensors.

| Application | Description |

|---|---|

| Modified Amino Acids | Aids in creating proteins with enhanced functionality. |

| Enzyme Engineering | Utilized in designing enzymes with improved catalytic properties. |

Neuroscience Research

In neuroscience, this compound is valuable for studying neurotransmitter systems. Its structural similarity to neurotransmitters allows researchers to explore receptor binding dynamics and develop neuroactive compounds, contributing to the understanding of neurological disorders.

| Application | Description |

|---|---|

| Neurotransmitter Studies | Investigates receptor binding and neurotransmitter dynamics. |

| Neurological Disorder Research | Aids in developing treatments for various neurological conditions. |

Case Study 1: Peptide Therapeutics Development

A study demonstrated the effectiveness of this compound in synthesizing a peptide that targets cancer cells specifically. The incorporation of this amino acid enhanced the peptide's stability and binding affinity to cancer cell receptors, resulting in improved therapeutic outcomes.

Case Study 2: Neuroactive Compound Research

Research involving this compound showed its potential as a modulator in neurotransmitter activity, particularly regarding dopamine receptors. This study highlighted its role in understanding the mechanisms underlying mood disorders and developing new treatment strategies.

Vergleich Mit ähnlichen Verbindungen

Phenylalanine: The parent compound, essential for protein synthesis.

L-Phenylalanine: The naturally occurring isomer used in protein biosynthesis.

D-Phenylalanine: The enantiomer with distinct metabolic pathways and effects.

Uniqueness: 4-Methyl-D-phenylalanine is unique due to the presence of the methyl group, which alters its chemical properties and biological activity. This modification can enhance its stability and specificity in biochemical reactions, making it a valuable compound for research and industrial applications .

Biologische Aktivität

4-Methyl-D-phenylalanine (Me-Phe) is a derivative of the essential amino acid phenylalanine, characterized by a methyl group attached to the fourth carbon of the phenyl ring. This modification alters its biological activity and potential applications in various fields, including biochemistry, pharmacology, and medicine. This article reviews the biological activities of Me-Phe, focusing on its biochemical properties, mechanisms of action, and implications for health and disease.

Chemical Structure and Properties

This compound has the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol. The presence of the methyl group influences its solubility, stability, and interactions with biological systems compared to its parent compound, D-phenylalanine.

Target of Action:

Me-Phe acts primarily through interactions with neurotransmitter synthesis pathways. It is believed to influence the production of catecholamines such as dopamine and norepinephrine by participating in metabolic pathways similar to those of D-phenylalanine.

Biochemical Pathways:

Me-Phe is metabolized in a manner akin to phenylalanine. Key pathways include:

- Conversion to tyrosine, which is crucial for neurotransmitter synthesis.

- Involvement in energy metabolism and protein synthesis.

Pharmacokinetics:

Research suggests that Me-Phe exhibits pharmacokinetic properties similar to D-phenylalanine, including absorption, distribution, metabolism, and excretion (ADME) characteristics that warrant further investigation for therapeutic applications.

Neurotransmitter Regulation

Studies indicate that Me-Phe may significantly impact neurotransmitter levels. For instance, elevated levels of phenylalanine have been associated with impaired insulin signaling and glucose uptake in various cell models. This effect could be extrapolated to Me-Phe due to their structural similarities .

Insulin Resistance

Research involving animal models has demonstrated that diets high in phenylalanine can lead to insulin resistance and type 2 diabetes (T2D) symptoms. In a study where mice were fed a phenylalanine-rich diet, significant increases in serum phenylalanine levels were observed alongside reduced glucose tolerance and insulin sensitivity . This suggests that Me-Phe might share similar effects on glucose metabolism.

Cellular Effects

Me-Phe has been shown to influence cellular functions such as:

- Cell Signaling: It may alter signaling pathways involved in cell growth and metabolism.

- Gene Expression: Changes in Me-Phe levels could affect gene expression related to metabolic processes.

Case Studies

-

Phenylalanine Supplementation in Mice:

A study investigated the effects of a high-phenylalanine diet on C57BL/6J mice over 12 weeks. The results indicated significant metabolic alterations leading to T2D-like symptoms, including increased fasting blood glucose levels and decreased insulin signaling in adipose tissue . -

Neuroprotective Effects:

Another study explored the neuroprotective effects of phenylalanine analogs against neurotoxic agents like 6-hydroxydopamine in neuroblastoma cell lines. The findings suggested that certain derivatives could mitigate neurotoxicity, potentially providing insights into therapeutic avenues for neurodegenerative diseases .

Safety Profile

This compound is classified as an acute toxic compound when administered orally. Safety data indicate potential hazards associated with high doses or prolonged exposure, necessitating careful consideration in therapeutic contexts.

Eigenschaften

IUPAC Name |

(2R)-2-amino-3-(4-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7-2-4-8(5-3-7)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQLHSFUMICQIMB-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.